molecular formula C15H19N3O3S B6429236 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide CAS No. 1705204-37-0

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide

Cat. No.: B6429236
CAS No.: 1705204-37-0
M. Wt: 321.4 g/mol
InChI Key: UHOYDKRYBCGZCO-UHFFFAOYSA-N
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Description

N-{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole core substituted with an oxan-4-ylmethyl group. This compound belongs to a class of molecules where the benzenesulfonamide moiety is pivotal for biological activity, often linked to enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial properties. The oxan-4-yl (tetrahydropyranyl) group introduces steric and electronic effects that modulate solubility, metabolic stability, and target binding .

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c19-22(20,15-4-2-1-3-5-15)17-14-10-16-18(12-14)11-13-6-8-21-9-7-13/h1-5,10,12-13,17H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOYDKRYBCGZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the Oxane Ring: The oxane ring can be introduced via the reaction of a suitable alcohol with dihydropyran in the presence of an acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the pyrazole intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical to the biological process being targeted.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The table below highlights key structural distinctions between the target compound and related benzenesulfonamide derivatives:

Compound Name Pyrazole Substituent Benzenesulfonamide Modifications Biological Activity Reference ID
N-{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide Oxan-4-ylmethyl Unmodified Not explicitly reported N/A
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide 3-(Trifluoromethyl)benzyl 4-Methyl group Pharmacokinetic optimization
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide 4-Hydroxyphenyl-arylpyrazoline Unmodified Carbonic anhydrase inhibition, cytotoxicity
4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine-3-yl N-methylation Kinase inhibition (implicit)

Key Observations :

  • Substituent Effects : The oxan-4-yl group in the target compound enhances hydrophilicity compared to the trifluoromethyl group in , which improves metabolic stability but reduces membrane permeability.
  • Pyrazole vs. Pyrazoline : Derivatives with pyrazoline cores (e.g., ) exhibit stronger carbonic anhydrase inhibition due to planar conformation, whereas pyrazole-based compounds may prioritize kinase or antimicrobial targets.
Antimicrobial Activity
  • coli, B. mycoides, and C. albicans. The benzenesulfonamide group likely contributes to membrane disruption or enzyme inhibition.
  • Trifluoromethyl Analogs : The 4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide may exhibit enhanced bioavailability due to the lipophilic trifluoromethyl group, though antimicrobial data are unavailable.
Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition: Pyrazoline-based benzenesulfonamides (e.g., ) showed IC₅₀ values in the nanomolar range against CA isoforms, attributed to the sulfonamide group coordinating the zinc ion in the active site.
  • Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine derivative in suggests that fused heterocyclic systems enhance kinase selectivity, though the oxan-4-ylmethyl substituent’s role remains unexplored.

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with structurally related compounds.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of carbonic anhydrases , which are vital for maintaining acid-base balance and fluid secretion in the body. The sulfonamide group is often associated with antimicrobial properties, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The pyrazole nucleus has been extensively studied for its anti-inflammatory effects. Compounds derived from this structure have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . For example, related compounds have demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating the potential of this compound in managing inflammatory conditions .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with other structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-{1-[2-(trifluoromethyl)-phenyl]-1H-pyrazol-4-yl}-benzenesulfonamide C16H15F3N3O2SC_{16}H_{15}F_{3}N_{3}O_{2}SContains a trifluoromethyl groupPotential anti-inflammatory effects
N-(pyridin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide C12H10F3N2O3SC_{12}H_{10}F_{3}N_{2}O_{3}SSimilar sulfonamide structureStudied for enzyme inhibition
4-(trifluoromethoxy)-benzenesulfonamide C9H8F3N2O3SC_{9}H_{8}F_{3}N_{2}O_{3}SBasic structure without complex substitutionsBenchmark for activity comparison

This comparison highlights the distinct features of this compound, particularly its specific functional groups that may confer unique biological activities.

Case Studies and Research Findings

Recent studies have explored various derivatives of pyrazole compounds, revealing their broad spectrum of biological activities:

  • Anti-inflammatory Studies : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines, showing significant promise in managing inflammation-related diseases .
  • Antimicrobial Activity : Compounds similar to this compound have been evaluated against common pathogens like E. coli and S. aureus, demonstrating effective antibacterial properties .
  • Analgesic Effects : Some pyrazole derivatives have been reported to exhibit analgesic properties comparable to standard pain relief medications, indicating their potential use in pain management therapies .

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